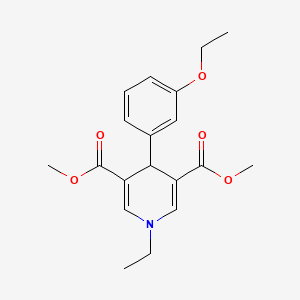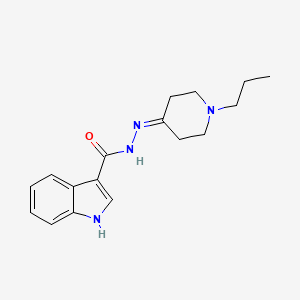
dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly used as a precursor in the synthesis of various pharmaceutical compounds due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has various scientific research applications. It is commonly used as a precursor in the synthesis of various pharmaceutical compounds such as angiotensin II receptor antagonists, calcium channel blockers, and anti-inflammatory agents. It is also used in the synthesis of various pyridine-based ligands for metal catalysis.
Mecanismo De Acción
The mechanism of action of dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not well understood. However, it is believed to act as a calcium channel blocker, which reduces the influx of calcium ions into cells. This, in turn, reduces the contraction of smooth muscle cells and leads to vasodilation. It is also believed to have anti-inflammatory properties, which make it a potential therapeutic agent for various inflammatory diseases.
Biochemical and Physiological Effects:
Dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has various biochemical and physiological effects. It has been shown to reduce blood pressure in animal models, which suggests its potential as an antihypertensive agent. It has also been shown to reduce inflammation in animal models, which suggests its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is its ease of synthesis. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are various future directions for the research on dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential direction is the development of new synthetic routes to improve the yield and purity of the product. Another potential direction is the investigation of its potential as an antihypertensive and anti-inflammatory agent in clinical trials. Additionally, the synthesis of new analogs of this compound could lead to the discovery of new pharmaceutical compounds with improved efficacy and reduced side effects.
In conclusion, dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with various scientific research applications. Its ease of synthesis and unique chemical properties make it a valuable precursor in the synthesis of various pharmaceutical compounds. Further research on this compound could lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of dimethyl 4-(3-ethoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of ethyl 3-ethoxyacrylate with 2,6-lutidine in the presence of dimethyl carbonate. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The purity of the product can be improved through recrystallization.
Propiedades
IUPAC Name |
dimethyl 4-(3-ethoxyphenyl)-1-ethyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-5-20-11-15(18(21)23-3)17(16(12-20)19(22)24-4)13-8-7-9-14(10-13)25-6-2/h7-12,17H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEALYHYUDRYXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)OCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5790684.png)
![1-(cyclopropylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5790690.png)

![1'-[(cyclopentylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5790700.png)
![4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide](/img/structure/B5790707.png)
![5-isopropyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5790709.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5790722.png)
![4-[(2-fluorophenoxy)methyl]-1-phenyl-1H-pyrazole](/img/structure/B5790739.png)
![N'-[1-(4-methylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5790742.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5790755.png)
![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5790758.png)


